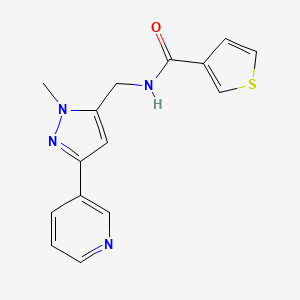

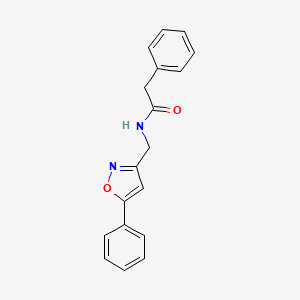

2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions starting from basic aromatic compounds or acids. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was achieved by converting benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide . Similarly, a simple method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was described, which could serve as a precursor for further substituted benzoxazoles . These methods could potentially be adapted for the synthesis of "2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide."

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, showing a 'V' shaped conformation and various intermolecular interactions . These structural analyses are crucial for understanding the 3D conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by their molecular structure. The presence of functional groups such as amino, chloromethyl, or tetrazolyl can lead to various chemical reactions. For instance, the presence of a chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide suggests potential for further functionalization through nucleophilic substitution reactions . The chemical reactivity of "this compound" would likely be influenced by the phenylisoxazol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions. For example, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid revealed the role of hydrogen bonding and other non-covalent interactions in the compounds' stability and solubility . These properties are essential for the practical application of the compound .

Scientific Research Applications

Antifungal and Antimicrobial Applications

- Antifungal Agents : Novel imidazole derivatives, closely related to the compound , have shown significant antifungal activity, particularly against Candida species (Altındağ et al., 2017).

- Antimicrobial Evaluation : Compounds structurally similar to 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide have been evaluated for their antimicrobial properties, with some showing promising results (Gul et al., 2017).

Anticancer Applications

- Anticancer Agents : Research into 5-methyl-4-phenyl thiazole derivatives, similar to the compound , indicates potential anticancer activity, especially in the treatment of human lung adenocarcinoma (Evren et al., 2019).

Pharmacological Evaluation

- CRMP 1 Inhibitors : Studies have explored the design, synthesis, and pharmacological evaluation of oxadiazole derivatives as inhibitors for Collapsin response mediator protein 1 (CRMP 1), which is relevant in the context of small lung cancer treatment (Panchal et al., 2020).

Future Directions

The future directions for research on “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” and its derivatives could involve further exploration of their potential antimicrobial and anticancer properties . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could be beneficial.

Mechanism of Action

Target of Action

The primary target of 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.

Mode of Action

The compound acts as a potent and selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical Pathways

The inhibition of COX-2 disrupts the cyclooxygenase pathway , reducing the production of prostaglandins This leads to decreased inflammation, pain, and fever.

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .

properties

IUPAC Name |

2-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(11-14-7-3-1-4-8-14)19-13-16-12-17(22-20-16)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXCIZXEHJJFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)